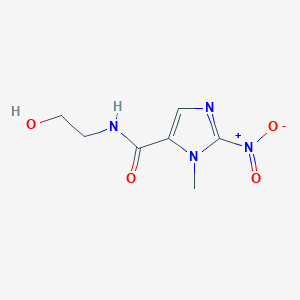![molecular formula C11H17Cl3N4O4 B14002428 2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid CAS No. 18003-48-0](/img/structure/B14002428.png)
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid is a synthetic compound known for its significant antitumor properties. It is structurally related to other nitrogen mustard compounds and is used in various scientific research applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid typically involves the following steps:
Formation of the pyrimidine ring: This is achieved by reacting appropriate starting materials under controlled conditions to form the pyrimidine core.
Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the pyrimidine intermediate with bis(2-chloroethyl)amine under specific conditions to introduce the bis(2-chloroethyl)amino group.
Attachment of the propanoic acid moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid undergoes several types of chemical reactions, including:
Substitution reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Products include substituted derivatives of the original compound.
Oxidation and reduction: Products vary depending on the specific conditions and reagents used.
Hydrolysis: Products include the corresponding carboxylic acids and amines.
Scientific Research Applications
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the hypoxia-inducible factor-1α (HIF-1α) protein levels. This inhibition occurs through multiple mechanisms, including:
Inhibition of translation: The compound decreases the levels of HIF-1α mRNA and inhibits its translation.
Inhibition of deubiquitination: It also inhibits the deubiquitination of HIF-1α, leading to increased levels of polyubiquitinated HIF-1α.
Inhibition of transactivation: The compound inhibits the transactivation of HIF-1α in cancer cells.
Comparison with Similar Compounds
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid is unique in its structure and mechanism of action. Similar compounds include:
Chlorambucil: Another nitrogen mustard compound used in cancer treatment.
Melphalan: A related compound with similar antitumor properties.
PX-478: A compound with a similar mechanism of action, inhibiting HIF-1α.
These compounds share structural similarities and are used in similar therapeutic applications, but each has unique properties and mechanisms of action that make them distinct.
Properties
CAS No. |
18003-48-0 |
|---|---|
Molecular Formula |
C11H17Cl3N4O4 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2-amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H16Cl2N4O4.ClH/c12-1-3-16(4-2-13)8-6-17(5-7(14)10(19)20)11(21)15-9(8)18;/h6-7H,1-5,14H2,(H,19,20)(H,15,18,21);1H |
InChI Key |
FNDWPWZTVSIHAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


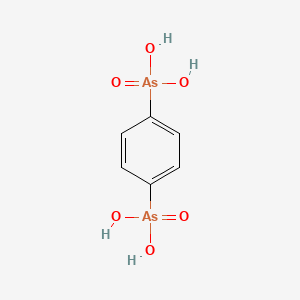
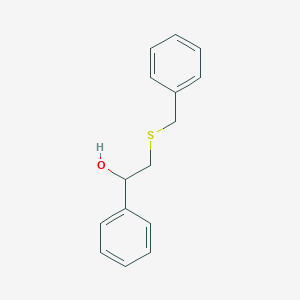
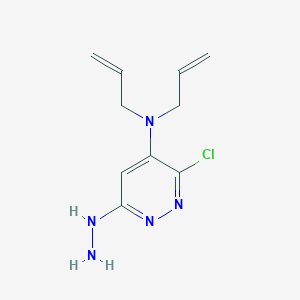
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)

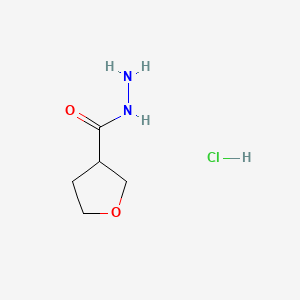
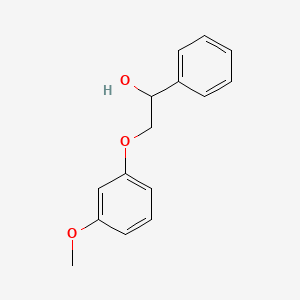
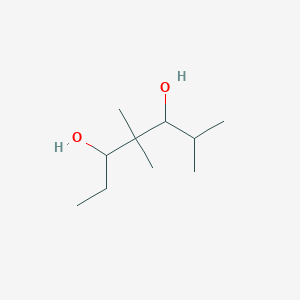
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
